Dexpramipexole-d7 (dihydrochloride)
Description
Systematic Nomenclature and Stereochemical Configuration
Dexpramipexole-d7 (dihydrochloride) is systematically named as (6R)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine-d7 dihydrochloride . The parent compound, dexpramipexole, is distinguished by its (R)-stereochemistry at the C6 position, a critical feature for its pharmacological activity. The stereochemical designation is confirmed through chiral synthesis routes that yield high enantiomeric purity, as evidenced by the absence of the (S)-enantiomer in analytical profiles.
The dihydrochloride salt form introduces two chloride counterions, which stabilize the protonated amine groups at physiological pH. The molecular formula of the non-deuterated dihydrochloride salt is C₁₀H₂₁Cl₂N₃OS , with a molecular weight of 326.26 g/mol. Deuterium incorporation modifies this formula to C₁₀H₁₄D₇Cl₂N₃OS , increasing the molecular weight proportionally to the substituted hydrogen atoms.
Deuterium Isotopologue Designation and Labeling Strategy
The "-d7" suffix indicates the substitution of seven hydrogen atoms with deuterium. Isotopic labeling is strategically implemented at metabolically stable positions to ensure minimal interference with pharmacological activity while enabling precise tracking in mass spectrometry-based assays. In dexpramipexole-d7, deuterium atoms are incorporated into the propyl side chain (N⁶-propyl group) and the tetrahydrobenzothiazole ring , targeting positions resistant to metabolic oxidation or cleavage.
This labeling strategy serves two primary purposes:
- Internal Standardization : The deuterated form is used as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) to quantify non-deuterated dexpramipexole in biological matrices. The mass shift caused by deuterium allows for distinct chromatographic separation and accurate signal differentiation.
- Metabolic Stability Studies : Deuterium substitution reduces hepatic clearance rates by inhibiting cytochrome P450-mediated oxidation, thereby extending the compound’s half-life in preclinical models.
X-ray Crystallographic Characterization of the Dihydrochloride Salt Form
X-ray crystallographic studies of dexpramipexole dihydrochloride reveal a monoclinic crystal system with space group P2₁ . The asymmetric unit comprises one dexpramipexole molecule and two chloride ions. Key structural features include:
- Hydrogen Bonding Network : The protonated amine groups form hydrogen bonds with chloride ions (N–H···Cl distances: 2.05–2.15 Å), stabilizing the salt form.
- Torsional Angles : The tetrahydrobenzothiazole ring adopts a chair conformation, with the propyl side chain oriented equatorially to minimize steric strain. The C6–N bond exhibits a torsional angle of 112.3°, consistent with (R)-configuration.
Deuterium substitution does not alter the crystalline lattice parameters significantly due to the similar atomic radii of hydrogen and deuterium. However, neutron diffraction studies would be required to resolve deuterium positions definitively.
Comparative Structural Analysis with Non-Deuterated Dexpramipexole
The structural differences between dexpramipexole-d7 and its non-deuterated form are summarized below:
| Property | Dexpramipexole-d7 (Dihydrochloride) | Dexpramipexole (Dihydrochloride) |
|---|---|---|
| Molecular Formula | C₁₀H₁₄D₇Cl₂N₃OS | C₁₀H₂₁Cl₂N₃OS |
| Molecular Weight (g/mol) | 333.33 | 326.26 |
| Deuterium Positions | Propyl group, tetrahydrobenzothiazole | N/A |
| Crystallographic Density | 1.32 g/cm³ | 1.30 g/cm³ |
Key Observations :
- Solubility : Both forms exhibit high aqueous solubility (>50 mg/mL) due to ionization of the dihydrochloride salt. Deuterium substitution marginally reduces solubility (∼5%) due to increased hydrophobic character.
- Vibrational Spectroscopy : Fourier-transform infrared (FTIR) spectra show a redshift in N–H stretching frequencies (∼15 cm⁻¹) for the deuterated form, consistent with isotopic mass effects.
- Mass Spectrometry : The deuterated compound displays a mass-to-charge (m/z) ratio of 219.2 ([M+H]⁺), compared to 212.2 for the non-deuterated form, confirming seven deuterium substitutions.
The structural integrity of the deuterated form is further validated through nuclear magnetic resonance (NMR) spectroscopy, with deuterium-induced splitting observed in the propyl group’s methylene protons (δ 1.45–1.65 ppm).
Properties
Molecular Formula |
C10H19Cl2N3S |
|---|---|
Molecular Weight |
291.29 g/mol |
IUPAC Name |
(6R)-6-N-(1,1,2,2,3,3,3-heptadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m1../s1/i1D3,2D2,5D2;; |
InChI Key |
QMNWXHSYPXQFSK-KPCGBBNYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N[C@@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrogenation-Based Deuteration
A primary method for synthesizing dexpramipexole-d7 involves catalytic hydrogenation of the parent compound using deuterium gas (D$$2$$). This approach replaces seven hydrogen atoms with deuterium at specific positions on the benzothiazole and tetrahydropyridine rings. The reaction typically employs palladium-on-carbon (Pd/C) or platinum oxide (PtO$$2$$) catalysts in deuterated solvents such as deuterium oxide (D$$2$$O) or tetrahydrofuran-d$$8$$.
Key Reaction Conditions:
- Temperature: 50–80°C
- Pressure: 3–5 atm D$$_2$$
- Catalyst loading: 5–10 wt% Pd/C
- Yield: 68–72% isotopic purity (initial pass)
Post-hydrogenation purification via reversed-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/D$$_2$$O) enhances isotopic purity to >99.5%.
Asymmetric Synthesis with Deuterated Precursors
An alternative route employs chiral auxiliaries and deuterated building blocks to construct the (S)-configured benzothiazole core. The Mitsunobu reaction, using (R)-BINOL derivatives and deuterated diethyl azodicarboxylate (D$$_5$$-DEAD), establishes stereochemistry at the C7 position. Subsequent steps include:
- Cyclization : Deuterated acetylthiourea (CD$$3$$C(=S)NHD) reacts with a cyclohexenone intermediate under acidic conditions (48% DBr in D$$2$$O).
- Reductive Amination : Sodium borodeuteride (NaBD$$_4$$) reduces imine intermediates, introducing deuterium at the N6 position.
Table 1: Comparative Analysis of Deuteration Methods
| Method | Isotopic Purity (%) | Yield (%) | Key Advantage |
|---|---|---|---|
| Catalytic Hydrogenation | 99.5 | 72 | Scalability |
| Asymmetric Synthesis | 99.8 | 58 | Stereochemical control |
| Hydride Reduction | 98.9 | 65 | Position-specific deuteration |
Industrial-Scale Production
Continuous Flow Hydrogenation
Modern facilities utilize continuous flow reactors to enhance deuteration efficiency. A representative setup involves:
- Reactor Type : Fixed-bed microreactor with Pd/Al$$2$$O$$3$$ catalyst
- Residence Time : 12–15 minutes
- Deuterium Utilization : 85–90% (vs. 40–50% in batch processes)
This method reduces catalyst deactivation and improves heat management, critical for maintaining the integrity of the benzothiazole ring.
Crystallization-Based Purification
Post-synthesis, the dihydrochloride salt is precipitated using deuterated hydrochloric acid (DCl) in anhydrous ethanol. Recrystallization from D$$2$$O/acetone-d$$6$$ (3:1 v/v) yields needle-shaped crystals with ≤0.1% residual solvents.
Critical Parameters:
- Cooling rate: 0.5°C/min
- Supersaturation ratio: 1.8–2.2
- Mean crystal size: 50–70 μm
Reaction Optimization and Process Analytics
Kinetic Isotope Effect (KIE) Mitigation
Deuteration at the N-propyl sidechain introduces a significant KIE (k$$H$$/k$$D$$ ≈ 6.5), necessitating reaction time adjustments. In situ monitoring via FTIR spectroscopy tracks deuterium incorporation by analyzing C-D stretching vibrations (2080–2200 cm$$^{-1}$$).
Impurity Profiling
LC-MS/MS analysis identifies common impurities:
- Related Compound A : Non-deuterated analog (m/z 212 → 153)
- Related Compound B : Over-deuterated species (m/z 219 → 160)
Table 2: Acceptable Impurity Limits
| Impurity | USP Limit (%) | Typical Value (%) |
|---|---|---|
| Non-deuterated | ≤0.15 | 0.08–0.12 |
| Over-deuterated | ≤0.20 | 0.10–0.18 |
| Residual Solvents | ≤0.5 | 0.2–0.4 |
Quality Control Protocols
Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms deuterium distribution:
- Expected : [M+D$$_7$$+H]$$^+$$ at m/z 219.1543
- Observed : m/z 219.1541 ± 0.0002
Deuterium distribution analysis via $$^2$$H NMR (61.4 MHz) quantifies positional incorporation, ensuring ≤0.3% variance across all seven sites.
Chiral Purity Verification
Chiral HPLC using a Lux Cellulose-2 column (4.6 × 250 mm, 5 μm) resolves enantiomers:
- Mobile Phase : n-Hexane/ethanol-d$$_6$$/DEA (80:20:0.1)
- Retention Time : (S)-enantiomer = 14.2 min, (R)-enantiomer = 16.8 min
System suitability requires resolution (R$$_s$$) ≥2.0 between enantiomers.
Recent Advances in Deuteration Technology
Electrochemical Deuterium Exchange
Novel electrochemical cells enable site-specific deuteration under mild conditions (25°C, 1 atm D$$2$$). Using palladium nanoparticle electrodes in D$$2$$SO$$4$$/D$$2$$O electrolyte, this method achieves 95% deuteration at the 4,5-positions of the tetrahydropyridine ring with minimal byproducts.
Enzyme-Mediated Isotope Labeling
Immobilized transaminases (e.g., Codexis TA-134) catalyze the transfer of deuterium from D$$_2$$O to specific amine groups, offering a biocatalytic route with 89% atom efficiency. This method is particularly effective for introducing deuterium at the N6 position while preserving stereochemistry.
Chemical Reactions Analysis
Types of Reactions
Dexpramipexole-d7 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Parent amine.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Dexpramipexole-d7 (dihydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study deuterium isotope effects.
Biology: Investigated for its role in modulating eosinophil levels in various biological systems.
Medicine: Explored as a potential treatment for eosinophilic asthma and other eosinophil-associated diseases.
Industry: Utilized in the development of new therapeutic agents targeting eosinophilic inflammation
Mechanism of Action
Dexpramipexole-d7 (dihydrochloride) exerts its effects by targeting eosinophils, a type of white blood cell involved in inflammatory responses. The compound reduces eosinophil levels in the blood and tissues, thereby mitigating inflammation and tissue damage. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of eosinophil maturation and survival .
Comparison with Similar Compounds
Key Research Findings
Neuroprotective Efficacy : Dexpramipexole-d7 retains the neuroprotective properties of its parent compound, with studies suggesting mitochondrial stabilization and reduced oxidative stress in ALS models .
Pharmacokinetic Advantages: The deuterium substitution in dexpramipexole-d7 extends its metabolic half-life, improving traceability in vivo compared to non-deuterated analogs .
Clinical vs. Research Use : While pramipexole derivatives are clinically established, dexpramipexole-d7 remains confined to preclinical stages, underscoring its niche in mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
